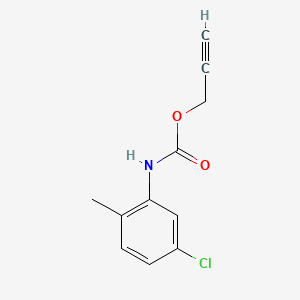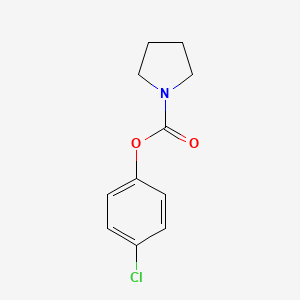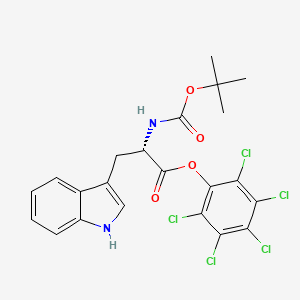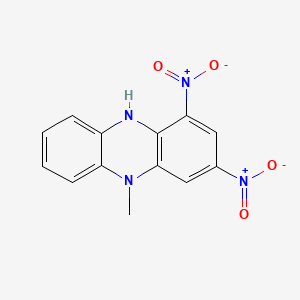
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of two nitro groups and a methyl group on the phenazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, typically involves the nitration of a suitable phenazine precursor. One common method includes the reaction of 5-methylphenazine with nitric acid under controlled conditions to introduce the nitro groups at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which may have different biological activities.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Various oxidized phenazine derivatives.
Reduction: Amino-substituted phenazine derivatives.
Substitution: Phenazine derivatives with different functional groups replacing the nitro groups.
Applications De Recherche Scientifique
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, has several scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can result in cell death, making the compound effective against various pathogens and cancer cells. The nitro groups play a crucial role in the redox cycling process, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and used in agriculture as a biocontrol agent.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties.
Phenazine-1,6-dicarboxylic acid:
Uniqueness
The presence of two nitro groups and a methyl group in Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, imparts unique redox properties and enhances its biological activity compared to other phenazine derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4177-31-5 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
10-methyl-2,4-dinitro-5H-phenazine |
InChI |
InChI=1S/C13H10N4O4/c1-15-10-5-3-2-4-9(10)14-13-11(15)6-8(16(18)19)7-12(13)17(20)21/h2-7,14H,1H3 |
Clé InChI |
QGTMHWYBTRQYRV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2NC3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
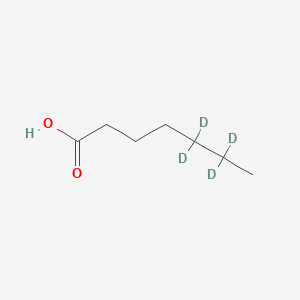
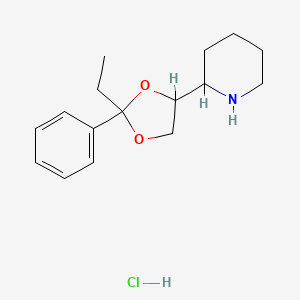


![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
